4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

Description

BenchChem offers high-quality 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMMNCUKXRDGAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145538 |

Source

|

| Record name | SKF-96266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102842-51-3 |

Source

|

| Record name | SKF-96266 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102842513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-96266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-96266 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYS2T4IOIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride properties

An In-Depth Technical Guide to 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. The presence of impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive technical overview of 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride, a notable impurity associated with the synthesis of Ropinirole.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the characterization, formation, and analytical control of this specific compound. By understanding the properties and origins of such impurities, we can develop more robust manufacturing processes and ensure the highest standards of pharmaceutical quality.

Introduction and Identification

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride is recognized primarily as a process-related impurity in the synthesis of Ropinirole, an API used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] This compound, also known as 3-Oxo Ropinirole Hydrochloride or Ropinirole Impurity C, is an isatin (indole-2,3-dione) derivative of Ropinirole.[2][4][5][6] Its structure is distinguished from the parent drug by the presence of a ketone group at the 3-position of the indole ring.

The diligent identification and control of this impurity are critical for regulatory compliance and ensuring the safety profile of Ropinirole-containing medications. Its potential to form during the manufacturing process necessitates rigorous analytical monitoring.

Chemical Structure

The molecular structure of 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride is depicted below.

Caption: Chemical structure of 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride.

Core Properties Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride | [2][4] |

| Synonyms | 3-Oxo Ropinirole Hydrochloride, Ropinirole Impurity C | [2][5] |

| CAS Number | 221264-21-7 | [2][4][7] |

| Molecular Formula | C16H23ClN2O2 | [2][5] |

| Molecular Weight | 310.82 g/mol | [4][8] |

| Appearance | Orange to Brown Solid | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [5] |

| Stability | Very Hygroscopic | [5] |

| Storage | -20°C, under inert atmosphere | [5] |

Genesis of the Impurity: Synthesis Context

The formation of 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride is intrinsically linked to the synthesis of Ropinirole. While specific synthetic pathways leading to this impurity are often proprietary, its structure suggests it arises from the oxidation of the Ropinirole molecule at the 3-position of the indolinone ring.

This oxidation can potentially occur during the cyclization step or subsequent work-up procedures in the Ropinirole synthesis. The choice of oxidizing agents, reaction conditions (temperature, pH), and the presence of residual catalysts can influence the yield of this and other related impurities. Therefore, a deep understanding of the reaction mechanism is crucial for process optimization to minimize its formation.

Conceptual Formation Pathway

The following diagram illustrates a conceptual workflow for Ropinirole synthesis and the potential point of formation for the 3-Oxo impurity.

Caption: Conceptual workflow of Ropinirole synthesis and impurity formation.

Analytical Methodologies for Detection and Quantification

The control of impurities is a non-negotiable aspect of pharmaceutical quality control. For 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride, robust analytical methods are required for its detection and quantification in the Ropinirole API and final dosage forms. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose.[6][9]

Representative RP-HPLC Protocol

The following protocol is a representative example for the analysis of Ropinirole and its impurities, including 3-Oxo Ropinirole. The specific conditions may require optimization based on the equipment and specific sample matrix.

Objective: To separate and quantify Ropinirole and its related impurities.

1. Instrumentation:

-

HPLC system with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.[9]

-

Mobile Phase: Isocratic mixture of a buffered aqueous phase (e.g., pH 6.0 buffer) and an organic modifier (e.g., Acetonitrile) in a 50:50 v/v ratio.[9]

-

Flow Rate: 0.5 mL/min.[9]

-

Detection Wavelength: 245 nm.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

3. Sample and Standard Preparation:

-

Standard Solution: Prepare a standard solution of Ropinirole hydrochloride and a certified reference standard of 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride in the mobile phase.

-

Sample Solution: Accurately weigh and dissolve the Ropinirole API or crushed tablets in the mobile phase to a known concentration.

4. Analysis and Data Interpretation:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times relative to the standards.

-

Quantify the impurity using the peak area and the concentration of the reference standard.

Analytical Workflow Diagram

Caption: Standard analytical workflow for impurity profiling by RP-HPLC.

Toxicological and Pharmacological Significance

Currently, there is a lack of specific pharmacological and toxicological data in the public domain for 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride itself. Its primary significance lies in its status as an impurity in a pharmaceutical product. Regulatory bodies such as the FDA and EMA have stringent guidelines on the qualification and control of impurities in APIs.

The presence of this impurity, even if pharmacologically inert, can be an indicator of inadequate process control or instability of the drug substance. If the impurity is found to have its own pharmacological or toxicological activity, its levels must be strictly controlled to ensure patient safety. Therefore, the characterization and monitoring of 3-Oxo Ropinirole are essential components of the overall quality assurance for Ropinirole products.

Conclusion

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione hydrochloride is a critical quality attribute to monitor in the production of Ropinirole. A thorough understanding of its chemical and physical properties, coupled with robust analytical methods for its detection, is fundamental to ensuring the purity and safety of the final pharmaceutical product. This guide has provided a technical framework for understanding this impurity, from its chemical identity and formation to its analytical control. For professionals in drug development and manufacturing, continued vigilance and a science-based approach to impurity profiling are indispensable for delivering high-quality medicines.

References

- Process for the preparation of Ropinirole.

-

ROPINIROLE - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015-06-26). [Link]

-

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione,hydrochloride. MOLBASE. [Link]

-

4-(2-(dipropylaMino)ethyl)indoline-2,3-dione hcl. ChemBK. [Link]

-

A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride. ResearchGate. [Link]

-

PRODUCT MONOGRAPH PrDom-ROPINIROLE. (2016-06-22). [Link]

-

rp-hplc method development and validation of ropinirole hydrochloride in bulk and pharmaceutical dosage forms. ResearchGate. [Link]

-

Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. [Link]

-

Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Ropinirole Hydrochloride. USP-NF. [Link]

-

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione. Pharmaffiliates. [Link]

-

ROPINIROLE HYDROCHLORIDE tablet, film coated, extended release. DailyMed. [Link]

-

4-(2-(Dipropylamino)ethyl)-1-hydroxyindolin-2-one. PubChem. [Link]

-

4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride. PubChem. [Link]

-

Products by Parent Name: Ropinirole Hydrochloride. Dove Research & Analytics. [Link]

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: ROPINIROLE [orgspectroscopyint.blogspot.com]

- 2. 4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione,hydrochloride|221264-21-7 - MOLBASE Encyclopedia [m.molbase.com]

- 3. Ropinirole Hydrochloride - LKT Labs [lktlabs.com]

- 4. 4-[2-(Dipropylamino)ethyl]indoline-2,3-dione Hydrochloride [lgcstandards.com]

- 5. chembk.com [chembk.com]

- 6. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. store.usp.org [store.usp.org]

- 8. Products by Alphabet - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 9. researchgate.net [researchgate.net]

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione CAS number 102842-51-3

The following technical guide is structured as a high-level monograph for pharmaceutical scientists and process chemists. It synthesizes the chemical, analytical, and pharmacological dimensions of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione , formally identifying it as a critical oxidative impurity (Impurity C) of the Parkinson's disease drug, Ropinirole.[1]

Designation: Ropinirole Impurity C / Ropinirole Dione

CAS Number: 102842-51-3 Molecular Formula: C₁₆H₂₂N₂O₂ Molecular Weight: 274.36 g/mol [1]

Executive Summary & Criticality

In the development and manufacturing of Ropinirole Hydrochloride (a non-ergot dopamine D2/D3 agonist), the compound 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione represents a Critical Quality Attribute (CQA).[1] It acts as both a potential synthetic intermediate and, more significantly, the primary oxidative degradation product of the active pharmaceutical ingredient (API).

Its presence serves as a sentinel marker for the stability of the drug product. Unlike the parent oxindole (Ropinirole), which possesses a methylene group at the C3 position, this impurity possesses a carbonyl at C3, forming the isatin (indoline-2,3-dione) core.[1] Control of this impurity to levels <0.15% (per ICH Q3B guidelines) is mandatory for regulatory compliance.

Chemical Architecture & Formation Pathways

The formation of CAS 102842-51-3 occurs via two distinct pathways: Oxidative Degradation (during storage) and De Novo Synthesis (for reference standard generation).[1]

Pathway A: Oxidative Degradation Mechanism

Ropinirole contains an electron-rich indolin-2-one (oxindole) core.[1] The C3 position (benzylic to the aromatic ring and alpha to the carbonyl) is highly susceptible to radical autoxidation, particularly under photolytic stress or in the presence of transition metals.

-

Initiation: Hydrogen abstraction at C3 forms a benzylic radical.

-

Propagation: Reaction with molecular oxygen (

) yields a C3-peroxy radical, eventually forming a 3-hydroxy-2-oxindole intermediate.[1] -

Termination/Oxidation: Further oxidation converts the C3-hydroxyl/C3-radical species into the thermodynamically stable C3-carbonyl (isatin).[1]

Pathway B: De Novo Synthesis (Reference Standard)

To synthesize this compound for use as a qualified reference standard, a Sandmeyer Isatin Synthesis is typically employed, bypassing the messy oxidation of Ropinirole.

Protocol Logic:

Visualization: Synthesis & Degradation Logic

Figure 1: Dual pathways showing the degradation of Ropinirole to Impurity C and the synthetic route for the reference standard.

Detailed Experimental Protocols

Protocol A: Synthesis of Reference Standard (Sandmeyer Route)

Target: Preparation of 5.0 g of CAS 102842-51-3 for use as an HPLC Standard.

Reagents:

Step-by-Step Methodology:

-

Isonitroso Formation:

-

Dissolve 0.02 mol of the aniline precursor in dilute HCl (50 mL).

-

Add a solution of chloral hydrate (0.022 mol) and hydroxylamine hydrochloride (0.06 mol) in water.

-

Add saturated

solution to salt out the product. -

Heat to 55°C for 45 minutes. A precipitate (isonitrosoacetanilide) will form.

-

Filter, wash with water, and dry.

-

-

Cyclization:

-

Pre-heat concentrated

(20 mL) to 50°C. -

Slowly add the dried isonitroso intermediate in small portions (exothermic reaction). Maintain temperature <70°C to prevent charring.

-

After addition, heat to 80°C for 20 minutes to complete ring closure.

-

-

Isolation:

-

Pour the reaction mixture onto crushed ice (200 g). The isatin derivative will precipitate as an orange/red solid.

-

Extract with Ethyl Acetate if oiling occurs.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: Confirm structure via NMR (distinct loss of C3 methylene protons seen in Ropinirole).

-

Protocol B: Analytical Control (HPLC)

Objective: Quantify Impurity C in Ropinirole API.

| Parameter | Condition |

| Column | C8 or C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 2.[1][5]5) |

| Mobile Phase B | Acetonitrile : Methanol (50:[1]50) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 250 nm (Isatin core has higher conjugation than oxindole) |

| Elution Mode | Gradient (Impurity C is less polar than Ropinirole) |

| RRT | ~2.05 (Relative to Ropinirole peak) |

Self-Validating System Check:

-

Resolution (Rs): Must be > 2.0 between Ropinirole and Impurity C.

-

Tailing Factor: < 1.5 for the impurity peak (amine tailing is common; ensure buffer strength is sufficient).

Pharmacological & Safety Implications

While Ropinirole is a potent dopamine agonist, the isatin derivative (Impurity C) generally exhibits significantly reduced affinity for D2/D3 receptors due to the steric and electronic changes at the C3 position.

-

Toxicity: Isatins are known to interact with monoamine oxidase (MAO) and potentially other kinases, but in the context of Ropinirole therapy, this compound is treated strictly as a toxicological impurity .

-

Genotoxicity: Standard in silico alerts (e.g., DEREK) should be checked for the isatin core, though it is generally considered a Class 3 solvent/impurity unless specific genotoxicity is proven.

References

-

United States Pharmacopeia (USP) . Ropinirole Hydrochloride Monograph: Organic Impurities. USP-NF.[1][6] Link[1]

-

Sphinxsai . Isolation And Structure Elucidation Of A New Impurity Of Ropinirole Hydrochloride In Solid Dosage Form. International Journal of ChemTech Research, 2010. Link

-

National Institutes of Health (NIH) . Isolation and characterization of some potential impurities in ropinirole hydrochloride. PubMed. Link

-

Google Patents . Process for the preparation of Ropinirole (WO2005080333A1). Link

-

Biomedicine and Chemical Sciences . Synthesis, Reaction and Biological Importance of Isatin Derivatives. Link

Sources

- 1. echemi.com [echemi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. journals.irapa.org [journals.irapa.org]

- 4. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. trungtamthuoc.com [trungtamthuoc.com]

An In-Depth Technical Guide to 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione: Synthesis, Properties, and Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Situating a Key Ropinirole-Related Compound

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione, a significant compound in pharmaceutical analysis, is primarily recognized as a key impurity and potential oxidative metabolite of Ropinirole, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1] Designated in pharmacopeial contexts as "Ropinirole Impurity B" or "3-Oxo Ropinirole," its presence and quantification are critical for ensuring the quality, safety, and efficacy of Ropinirole drug products.[1][2][3][4] This guide offers a comprehensive technical overview of its core physical and chemical properties, synthetic pathways, reactivity, and analytical characterization, providing a foundational resource for researchers in drug development and quality control.

Molecular and Physicochemical Profile

The introduction of the dione functionality and the preservation of the tertiary amine side chain impart a unique combination of properties to the molecule, distinct from the parent drug, Ropinirole. The tertiary amine group provides a basic center, allowing for the formation of hydrochloride salts which are typically more crystalline and water-soluble than the free base.[5]

Core Identifiers and Properties

The fundamental properties of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione and its common hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | 4-(2-(Dipropylamino)ethyl)-1H-indole-2,3-dione | 4-(2-(Dipropylamino)ethyl)-1H-indole-2,3-dione hydrochloride | [3][5] |

| Synonyms | Ropinirole Impurity B; 3-Oxo Ropinirole; Ropinirole Related Compound B | - | [2][3] |

| CAS Number | 102842-51-3 | 221264-21-7 | [5][6] |

| Molecular Formula | C₁₆H₂₂N₂O₂ | C₁₆H₂₃ClN₂O₂ | [6] |

| Molecular Weight | 274.36 g/mol | 310.82 g/mol | [3][6] |

| Physical Form | Not specified (Predicted: Orange/Red Solid) | White to Yellow Solid | [2] |

| Melting Point | Not specified | Not specified | - |

| Solubility | Predicted: Soluble in organic solvents (DMSO, Methanol, Ethanol) | Predicted: Sparingly soluble in water, soluble in methanol | [2] |

Synthesis and Formation

This compound is not typically synthesized as a primary target but is formed as an impurity during the synthesis of Ropinirole or as a degradation product.[1] Its principal route of formation is the oxidation of the C3-methylene group of the Ropinirole (indolin-2-one) core.

Synthetic Pathway: Oxidation of Ropinirole

The conversion of Ropinirole to its corresponding indoline-2,3-dione derivative is an oxidative process. This can occur under various conditions, including exposure to certain oxidizing agents or through metabolic pathways. A plausible synthetic route involves the direct oxidation of the active methylene group at the C3 position of the indolin-2-one ring.

Experimental Protocol: Conceptual Oxidation

The following protocol is a conceptual representation of how such an oxidation might be achieved in a laboratory setting. The specific conditions for the formation of this compound as a pharmaceutical impurity are detailed in dedicated studies.[2]

-

Dissolution: Dissolve Ropinirole hydrochloride in an appropriate solvent system, such as aqueous acetic acid.

-

Oxidant Addition: Slowly add a solution of a suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide) at a controlled temperature (e.g., 0-5 °C). The choice of oxidant is critical to selectively target the C3-methylene without cleaving the side chain.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite). Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired indoline-2,3-dione.

Chemical Reactivity and Profile

The chemical behavior of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is dominated by the isatin core. The vicinal dicarbonyl system at the C2 and C3 positions provides unique reactivity.

-

C3 Carbonyl (Ketone): This is the most electrophilic center and is susceptible to nucleophilic attack. It readily undergoes condensation reactions with active methylene compounds, amines, and hydrazines to form a wide variety of derivatives.[7]

-

C2 Carbonyl (Amide/Lactam): This carbonyl is less reactive than the C3 ketone due to resonance with the adjacent nitrogen atom. However, it can be susceptible to nucleophilic attack under harsh conditions, leading to ring-opening of the lactam.

-

N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the dicarbonyl system can influence the position and rate of substitution.

Spectroscopic and Analytical Characterization

The definitive characterization of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione hydrochloride was reported by Sahasrabuddhey et al. (2007).[2] While the full experimental data from this publication is not reproduced here, the following sections describe the expected spectroscopic features based on the molecule's structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups.

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-H of the lactam.

-

C=O Stretches: Two distinct, strong absorption bands in the region of 1700-1760 cm⁻¹. The ketone (C3) and amide (C2) carbonyls will have slightly different frequencies.

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following are predicted chemical shifts (δ) in ppm. Actual values are documented in the primary literature.[2])

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the protons on the benzene ring.

-

Ethyl Chain Protons: Two multiplets, likely around 2.8-3.2 ppm, for the two -CH₂- groups of the ethyl linker.

-

Propyl Chain Protons: A triplet for the terminal -CH₃ groups (approx. 0.9 ppm), a multiplet for the central -CH₂- groups (approx. 1.5-1.7 ppm), and a multiplet for the -CH₂- groups attached to the nitrogen (approx. 2.5-2.9 ppm).

-

N-H Proton: A singlet in the downfield region (approx. 10-12 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the highly deshielded region (approx. 160-185 ppm) for the C2 (amide) and C3 (ketone) carbons.

-

Aromatic Carbons: Multiple signals in the 110-150 ppm range.

-

Aliphatic Carbons: Signals for the ethyl and propyl side chains in the upfield region (approx. 10-60 ppm).

-

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a strong protonated molecular ion [M+H]⁺.

-

[M+H]⁺ for Free Base (C₁₆H₂₂N₂O₂): Expected at m/z 275.17.

-

Key Fragmentation: A primary fragmentation pathway would likely involve the loss of one of the propyl groups or cleavage within the ethyl linker, leading to characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the detection and quantification of this compound as an impurity in Ropinirole drug substance.[2] A typical reversed-phase HPLC method would be employed for analysis.

-

Column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: An aqueous buffer, such as phosphate buffer, adjusted to an acidic pH (e.g., pH 2.5-3.5).

-

Mobile Phase B: An organic solvent, typically acetonitrile or methanol.

-

Elution: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Ropinirole and the impurity have significant absorbance, often around 250 nm.[8]

-

Quantification: The impurity is quantified against a certified reference standard of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione.

Biological Context and Significance

As a known impurity and potential metabolite of Ropinirole, the primary biological relevance of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione lies in the field of pharmaceutical safety and toxicology. Regulatory bodies require strict control over impurities in active pharmaceutical ingredients (APIs). The isatin scaffold itself is present in many biologically active compounds, exhibiting a wide range of activities from anticancer to anticonvulsant.[9] However, the specific pharmacological profile of this particular derivative is not extensively studied, as the focus remains on its role as an impurity. Its characterization is paramount for developing robust analytical methods to ensure that levels in the final drug product remain below the safety thresholds established by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

References

-

Sahasrabuddhey, B., Nautiyal, R., Acharya, H., Khyade, S., Luthra, P. K., & Deshpande, P. B. (2007). Isolation and characterization of some potential impurities in ropinirole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1587–1593. [Link]

-

Reddy, P. S., Kumar, N. R., & Reddy, G. O. (2014). IMPURITY PROFILING OF THE ROPINIROLE EXTENDED RELEASE FORMULATION, IDENTIFICATION AND CHARACTERIZATION OF POTENTIAL DEGRADANT. International Journal of Pharmaceutical Sciences and Research, 5(7), 2494-2506. [Link]

-

Pharmaffiliates. (n.d.). Ropinirole Hydrochloride- Impurity A (Freebase). Pharmaffiliates. [Link]

-

Singh, S., & Gadhawala, Z. (2013). Isolation and structure elucidation of a new impurity of ropinirole hydrochloride in solid dosage form. International Journal of PharmTech Research, 5(2), 431-440. [Link]

- Cipla Limited. (2008). A process for the purification of ropinirole hydrochloride.

-

Gümüşer, F. G., Ucar, G., & Erol, K. (2012). Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. Journal of Chemical Sciences, 124(5), 1125-1133. [Link]

- Teva Pharmaceutical Industries Ltd. (2005). Process for purification of ropinirole.

-

Al-Warhi, T., Al-Hazmi, G. A., & Al-Ghamdi, A. M. (2021). The Use of the Carbonyl Group (C-3) of Isatin for the Construction of Pyrazoline Moiety and the Study of its Antioxidant. Iraqi Journal of Science, 62(10), 3624-3632. [Link]

-

Singh, G. S., & D'hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 6(109), 107653-107678. [Link]

- S.N. EGIS Gyogyszergyar Rt. (2005). Process for the preparation of Ropinirole.

-

Pharmaffiliates. (n.d.). 4-(2-(Dipropylamino)ethyl)-1-(hydroxymethyl)indoline-2,3-dione. [Link]

-

Chemsrc. (n.d.). 4-(2-(PROPYLAMINO)ETHYL)INDOLIN-2-ONE. [Link]

-

Qachchachi, F., El Ammari, L., El Firdoussi, L., & Essassi, E. M. (2013). 1-(Prop-2-ynyl)indoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673. [Link]

-

PubChem. (n.d.). [2-(1H-Indol-4-yl)ethyl]dipropylamine. National Center for Biotechnology Information. [Link]

Sources

- 1. WO2008075169A2 - A process for the purification of ropinirole hydrochloride - Google Patents [patents.google.com]

- 2. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-[2-(Dipropylamino)ethyl]indoline-2,3-dione Hydrochloride [lgcstandards.com]

- 6. echemi.com [echemi.com]

- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

- 9. 1-(Prop-2-ynyl)indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione mechanism of action prediction

Technical Guide: Pharmacological Characterization and Mechanistic Prediction of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

Executive Technical Synthesis

The compound 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione (CAS: 221264-21-7) represents a critical structural divergence from the established dopamine agonist Ropinirole .[1][2] Chemically, it acts as the isatin (indole-2,3-dione) analog of the ropinirole oxindole (indolin-2-one) core.[1][2] In pharmaceutical development, this molecule is principally identified as Ropinirole Related Compound B (USP standards) or an oxidative degradation product.[2]

However, from a mechanistic pharmacology perspective, this structure is not merely an impurity; it represents a hybrid pharmacophore .[2] It combines the validated D2/D3-binding dipropylaminoethyl side chain with the bioactive isatin scaffold, a known privileged structure for Monoamine Oxidase (MAO) inhibition.[1][2]

This guide provides a predictive analysis of its Mechanism of Action (MoA), hypothesizing a transition from the pure dopaminergic agonism of Ropinirole to a complex polypharmacological profile involving dual D2-receptor affinity and MAO-B inhibition, alongside increased electrophilic reactivity.[2]

Structural Pharmacology: The Isatin-Oxindole Switch[1]

To predict the MoA, one must analyze the Structure-Activity Relationship (SAR) shift occurring at the C3 position of the indole ring.[2]

-

Ropinirole (API): Contains a C3-methylene group (

).[1][2] The oxindole core is relatively stable and optimized for the orthosteric binding pocket of Dopamine D2/D3 receptors.[1] -

Target Compound (Indoline-2,3-dione): Contains a C3-carbonyl group (

).[1][2] This transforms the core into an

Impact on Physicochemical Properties

| Property | Ropinirole (Oxindole) | Target Compound (Isatin) | Pharmacological Implication |

| Electronic Character | Electron-rich aromatic system | Electron-deficient C3 (Electrophilic) | Increased reactivity with nucleophiles (e.g., Cysteine/Lysine residues).[1][2] |

| H-Bonding | Donor (NH), Acceptor (C2=O) | Donor (NH), Acceptor (C2=O, C3=O) | Altered water network bridging in the receptor pocket.[2] |

| Planarity | Slightly puckered | Highly planar | Potential for stronger |

Predicted Mechanism of Action (MoA)

Based on the integration of the dipropylamino tail and the isatin headgroup, we predict a tripartite mechanism of action.[2]

Pathway A: Dopaminergic Binding (D2/D3 Receptors)

The 2-(dipropylamino)ethyl chain is the primary determinant for dopamine receptor affinity.[1][2] This tertiary amine is protonated at physiological pH, forming a critical salt bridge with Asp114 (in D2) or Asp110 (in D3) within the transmembrane domain 3 (TM3).[2]

-

Prediction: The compound will retain nanomolar affinity for D2/D3 receptors.[1]

-

Deviation: The additional C3-carbonyl may create steric clash or electrostatic repulsion with the conserved serine residues (Ser193/194/197) in TM5, potentially converting the compound from a full agonist (Ropinirole) to a partial agonist or antagonist .[1][2]

Pathway B: Monoamine Oxidase B (MAO-B) Inhibition

Isatin (indole-2,3-dione) is an endogenous inhibitor of MAO-B (Tribulin).[1][2][3] Substitution at the 4-position generally modulates this activity.[1]

-

Mechanism: The isatin core occupies the substrate cavity of MAO-B, coordinating with the FAD cofactor.[1][2]

-

Prediction: Unlike Ropinirole, this compound is predicted to exhibit micromolar inhibition of MAO-B .[1][2] This introduces a risk of serotonergic interactions but suggests potential utility in neuroprotection models.[1]

Pathway C: Covalent Modification (Schiff Base Formation)

The C3 carbonyl of isatins is highly reactive toward primary amines.[1]

-

Mechanism: In vivo, this moiety can form Schiff bases with lysine residues on proteins or metabolic enzymes.[1][2]

-

Risk: This suggests a mechanism for idiosyncratic toxicity or haptenization, rather than therapeutic efficacy.[1][2]

Visualization of Mechanistic Pathways

The following diagram illustrates the structural divergence from Ropinirole and the resulting dual-pathway pharmacology.

Figure 1: Mechanistic divergence of the 2,3-dione analog.[2] The compound retains the dopaminergic tail but gains MAO-B inhibitory potential and electrophilic reactivity.[1]

Experimental Validation Protocols

To validate the predicted MoA, the following self-validating experimental systems are proposed.

Protocol A: Competitive Radioligand Binding Assay (D2/D3 Selectivity)

Objective: Determine if the C3-carbonyl modification alters the binding affinity (

-

Membrane Preparation: Transfect CHO cells with human D2 (long isoform) or D3 receptor cDNA.[1][2] Harvest and homogenize in 50 mM Tris-HCl (pH 7.4).

-

Ligand Selection: Use

-Spiperone (Antagonist) or -

Incubation:

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Calculate

and convert to-

Success Criterion: A

nM confirms retention of dopaminergic pharmacophore.[1]

-

Protocol B: Fluorometric MAO-B Inhibition Screen

Objective: Verify the "Gain of Function" hypothesis regarding the isatin core.[1]

-

Reagents: Recombinant human MAO-B, Amplex® Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).[1][2]

-

Workflow:

-

Detection: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30 mins.

-

Validation:

Synthesis and Isolation Context

Researchers must recognize that this compound is often generated in situ during the synthesis or storage of Ropinirole.[1]

-

Synthesis Route: It can be synthesized via the reaction of 4-(2-(dipropylamino)ethyl)aniline with diethyl ketomalonate, followed by cyclization, though oxidative degradation of Ropinirole using

or peroxide stress is the common formation pathway in stability studies [1].[2] -

Purification: Due to its polarity (dione), it is separable from Ropinirole via HPLC using a C18 column and a gradient of Ammonium Acetate/Acetonitrile.[2]

References

-

US Patent 2005/0192338 A1 . Process for the preparation of Ropinirole. Google Patents. Link

-

USP Reference Standard . Ropinirole Related Compound B (4-[2-(Dipropylamino)ethyl]indoline-2,3-dione hydrochloride).[1][2][][6] USP Store. Link

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 5095, Ropinirole. (See "Related Compounds" and "Patents" sections). PubChem.[1][4] Link

-

Pakravan, P., et al. (2013).[2][6][7][8] Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. Pharmacological Reports. Link

-

LGC Standards . 4-[2-(Dipropylamino)ethyl]indoline-2,3-dione Hydrochloride (Impurity). Link[2]

Sources

- 1. 4-[2-(Dipropylamino)ethyl]indoline-2-one | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20140275202A1 - Injectable ropinirole compositions and methods for making and using same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Process Control of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

This technical guide provides an in-depth analysis of the solubility characteristics, physicochemical behavior, and process control strategies for 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione .

Commonly identified as Ropinirole Related Compound B (USP) or 3-Oxo Ropinirole , this compound serves as both a critical oxidative impurity and a potential synthetic intermediate in the production of Ropinirole Hydrochloride (a dopamine agonist).

Executive Summary

The solubility profile of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione (hereafter referred to as Compound B ) is governed by a "molecular tug-of-war" between its polar, rigid isatin core and its lipophilic, basic dipropylamino side chain. Understanding this duality is essential for:

-

Purification: Exploiting pH-dependent solubility switches to separate Compound B from Ropinirole.

-

Analytical Method Development: Selecting appropriate mobile phases (HPLC) to prevent precipitation or peak tailing.

-

Stability Management: Controlling the oxidative pathways that generate this compound in solution.

Physicochemical Identity & Structural Analysis[1][2]

Before addressing solvent interactions, we must define the molecular drivers of solubility.

| Feature | Chemical Moiety | Impact on Solubility |

| Core Scaffold | Indoline-2,3-dione (Isatin) | High Polarity & Rigidity: The dione system (two carbonyls) increases polarity compared to the oxindole core of Ropinirole, reducing solubility in non-polar aliphatics (e.g., Hexane). |

| Side Chain | 2-(Dipropylamino)ethyl | Lipophilicity & Basicity: The tertiary amine provides a pKa ~9.5–10.0. It dominates solubility in acidic media (protonation) and organic lipophiles (neutral form). |

| H-Bonding | N-H (Indole), C=O (C2, C3) | Donor/Acceptor: Strong interaction with protic solvents (Alcohols, Water). Potential for intermolecular stacking in solid state, raising melting point. |

Key Distinction: Unlike Ropinirole (an oxindole), Compound B is an isatin. The C3 carbonyl makes Compound B significantly more electron-deficient and polar, altering its partition coefficient (LogP) relative to the parent drug.

Solubility Profile by Solvent Class

The following data synthesizes experimental trends from process patents and chromatographic behavior (USP/EP methodologies).

A. Organic Solvents (Neutral Species)

Behavior: The neutral free base is highly soluble in moderately polar aprotic solvents and chlorinated hydrocarbons.

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | The "Gold Standard" for this compound. DCM interacts favorably with the aromatic system while accommodating the alkyl chains. |

| Alcohols | Methanol, Ethanol, IPA | Good (20–50 mg/mL) | H-bonding with the isatin carbonyls facilitates dissolution. Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA). |

| Ethers | THF, MTBE | Moderate | Soluble, but often requires heating. MTBE is often used as an anti-solvent to crystallize the HCl salt form. |

| Aliphatics | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | The polar isatin core rejects non-polar hydrocarbon matrices. Useful for washing away non-polar impurities. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Excellent solubility due to dipole-dipole interactions, but difficult to remove (high boiling points). |

B. Aqueous Solubility (pH Dependency)

Behavior: The tertiary amine acts as a "solubility switch."

-

pH < 4.0 (Acidic):

-

State: Protonated (Cationic).

-

Solubility: High (>50 mg/mL).

-

Application: The compound is easily extracted into aqueous acid (HCl, H3PO4) from organic layers.

-

-

pH 6.0 – 8.0 (Transition):

-

State: Equilibrium between free base and salt.

-

Solubility: Variable/Risk Zone. This is the pH range often used in HPLC (e.g., Ammonium Acetate buffers), where "crashing out" inside the column is a risk if organic modifier is too low.

-

-

pH > 9.0 (Basic):

-

State: Neutral Free Base.

-

Solubility: Very Low in water (<0.1 mg/mL). Precipitates as a solid or oils out.[1]

-

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise solubility data for Certificates of Analysis (CoA).

-

Preparation: Weigh excess Compound B (approx. 50 mg) into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, pH 7.4 Buffer).

-

Equilibration:

-

Seal vial tightly.

-

Agitate at 25°C ± 0.5°C for 24 hours (Orbital shaker at 200 rpm).

-

-

Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter (ensure filter compatibility).

-

-

Quantification:

-

Dilute the supernatant 1:100 with Mobile Phase.

-

Analyze via HPLC-UV (250 nm).

-

Calculation:

-

Protocol B: Purification via pH-Switch Extraction

Use this workflow to remove Compound B from Ropinirole or isolate it as a standard.

Figure 1: Purification logic based on differential solubility. Note that while Ropinirole and Compound B have similar pKa values, the higher polarity of the isatin core (Compound B) often retards its extraction into ethers compared to the oxindole (Ropinirole).

Analytical Implications (HPLC)

When analyzing Compound B, solubility in the mobile phase is critical to prevent peak broadening.

-

Recommended Mobile Phase: Acetonitrile : Buffer (50:50).

-

Buffer Selection: 0.05M Ammonium Acetate (pH 4.5 – 6.0).

-

Why? The acidic pH keeps the dipropylamino group protonated, ensuring solubility in the aqueous fraction of the mobile phase.

-

-

Detection: The isatin core has strong UV absorbance.

- : ~250 nm and ~300 nm (distinct orange/yellow color in high concentrations).

Process Optimization & Fate Mapping

In drug development, Compound B is often an unwanted impurity. The diagram below illustrates its formation and removal pathways based on solubility logic.

Figure 2: Fate mapping of Compound B. Its slightly higher solubility in alcohols (relative to Ropinirole HCl) allows for purification via trituration (slurrying).

References

-

United States Pharmacopeia (USP). Ropinirole Hydrochloride: Related Compound B.[2][3] USP Monograph.

-

European Pharmacopoeia (EP). Ropinirole Hydrochloride Impurity C.[4][5] EP Standards.[5][6][7]

-

Coufal, P., et al. (1999). "Separation and quantification of ropinirole and some impurities using capillary liquid chromatography."[7][8] Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 437-444.[7][8]

-

LGC Standards. 4-[2-(Dipropylamino)ethyl]indoline-2,3-dione Hydrochloride Data Sheet.

-

PubChem. Compound Summary: (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one (Related Structure & Properties).[4][5]

Sources

- 1. US10961194B2 - Method for purifying ropinirole hydrochloride - Google Patents [patents.google.com]

- 2. store.usp.org [store.usp.org]

- 3. US20140275202A1 - Injectable ropinirole compositions and methods for making and using same - Google Patents [patents.google.com]

- 4. (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride | C19H29ClN2O | CID 71751844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propylidene ropinirole | C19H28N2O | CID 71751845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ropinirole EP Impurity E (HCl salt) | SynZeal [synzeal.com]

- 7. WO2008075169A2 - A process for the purification of ropinirole hydrochloride - Google Patents [patents.google.com]

- 8. Separation and quantification of ropinirole and some impurities using capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione, a significant derivative of the indoline-2,3-dione (isatin) scaffold. This compound is notably recognized as "Ropinirole Related Compound B," an oxidation product and key impurity of the widely used anti-Parkinson's drug, Ropinirole. This guide delves into the discovery of this compound within the context of Ropinirole's degradation pathways, outlines detailed synthetic methodologies for its intentional preparation, and discusses its isolation and purification. Furthermore, it explores the compound's physicochemical properties, its presumed mechanism of action as it relates to dopaminergic pathways, and its potential significance in pharmaceutical research and development.

Introduction and Discovery

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione, an isatin derivative, came to prominence not through a direct discovery effort but as a consequence of stability studies of the dopamine agonist Ropinirole [4-(2-(dipropylamino)ethyl)indolin-2-one].[1][2] It is a primary oxidation product of Ropinirole, and its presence as an impurity in pharmaceutical formulations is a critical parameter for quality control.[3][4] The indole-2,3-dione core, also known as isatin, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[5] The discovery of this specific derivative underscores the importance of understanding the degradation pathways of active pharmaceutical ingredients (APIs).

The formation of the dione from the corresponding indolin-2-one (oxindole) involves the oxidation of the C-3 position of the indolinone ring. This transformation can occur under various conditions, including exposure to oxidative stress.[6] The identification and characterization of this compound are crucial for ensuring the safety and efficacy of Ropinirole-based therapies.

Synthesis and Isolation

The synthesis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione can be approached from two primary perspectives: as a direct oxidation product of Ropinirole or through a de novo synthetic route starting from simpler precursors.

Synthesis via Oxidation of Ropinirole

The most direct method for the preparation of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is the controlled oxidation of Ropinirole. While often an undesired degradation product, this pathway can be harnessed for its intentional synthesis in a laboratory setting.

Causality of Experimental Choices: This method leverages the inherent chemical reactivity of the indolin-2-one ring system. The methylene group at the C-3 position is susceptible to oxidation to a carbonyl group. Various oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. Electrochemical oxidation has also been shown to convert Ropinirole, suggesting the feasibility of this transformation.[6]

Experimental Protocol: Controlled Chemical Oxidation of Ropinirole

-

Dissolution: Dissolve Ropinirole hydrochloride in a suitable solvent, such as a mixture of acetonitrile and water.

-

Selection of Oxidizing Agent: A mild oxidizing agent is chosen to selectively oxidize the C-3 position without significantly affecting the dipropylaminoethyl side chain. Potential agents include selenium dioxide (SeO₂), or ceric ammonium nitrate (CAN) in the presence of TEMPO.[7]

-

Reaction: The oxidizing agent is added portion-wise to the solution of Ropinirole at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 40-50 °C).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the desired product.

-

Work-up: Upon completion, the reaction mixture is quenched, for instance, by the addition of a reducing agent like sodium bisulfite if excess oxidant is present. The pH is adjusted to be basic to neutralize any acids and to facilitate the extraction of the free base.

-

Extraction: The aqueous mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Proposed de novo synthesis via the Sandmeyer reaction.

Physicochemical and Spectroscopic Data

The accurate characterization of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is essential for its identification and quantification.

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₂ |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 102842-51-3 |

| Appearance | (Typically) Orange-red solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: Resonances corresponding to the aromatic protons on the isatin core, the ethyl side chain protons, and the propyl groups of the dipropylamino moiety.

-

¹³C NMR: Signals for the two carbonyl carbons of the isatin ring (typically in the range of 160-185 ppm), aromatic carbons, and aliphatic carbons of the side chain.

-

Mass Spectrometry (MS): The exact mass would be expected at m/z 274.1681 for the [M]⁺ ion.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the isatin ring, C=O stretching of the ketone and amide carbonyls, and C-N stretching.

Mechanism of Action and Biological Significance

As a close structural analog and metabolite of Ropinirole, the primary pharmacological activity of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is presumed to be related to the dopaminergic system. Ropinirole is a potent D2/D3 dopamine receptor agonist. [8][9][10] Inferred Mechanism of Action: It is highly probable that this compound also interacts with dopamine receptors, although its affinity and efficacy may differ from the parent drug, Ropinirole. The introduction of the second carbonyl group at the C-3 position could alter the molecule's electronic properties and three-dimensional shape, potentially affecting its binding to the dopamine receptor. Further pharmacological studies are required to fully elucidate its receptor binding profile and functional activity.

Biological Significance:

-

Pharmaceutical Impurity: Its primary significance lies in its role as a degradation product of Ropinirole. Regulatory agencies require strict control over impurities in drug products, making the synthesis and characterization of this compound essential for use as a reference standard in analytical method development and validation. [4]* Potential for Novel Bioactivity: The isatin scaffold is a well-known pharmacophore with a broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties. While the primary interest in this molecule is as an impurity, its unique substitution pattern warrants investigation for potential novel therapeutic applications.

Diagram of Dopaminergic Signaling

Caption: Postulated interaction with dopamine D2/D3 receptors.

Conclusion

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a molecule of significant interest primarily due to its relationship with the drug Ropinirole. A thorough understanding of its synthesis, isolation, and characterization is paramount for the pharmaceutical industry to ensure the quality and safety of Ropinirole formulations. While its primary role is that of a reference standard for an impurity, the inherent biological potential of the isatin scaffold suggests that further investigation into the pharmacological properties of this specific derivative could be a worthwhile endeavor for the discovery of new therapeutic agents. This guide provides a foundational framework for researchers and scientists working with this compound, from its synthesis in the laboratory to understanding its potential biological implications.

References

-

Sandmeyer Isatin Synthesis 2010 PDF - Scribd. (n.d.). Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Ropinirole. Retrieved January 26, 2026, from [Link]

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 135-141.

- Kaur, M., & Singh, M. (2023). Ropinirole. In StatPearls.

- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.

- Synthesis of Substituted Isatins. (2013). Tetrahedron Letters, 54(1), 53-55.

-

4-(2-(PROPYLAMINO)ETHYL)INDOLIN-2-ONE | CAS#:106916-16-9 | Chemsrc. (n.d.). Retrieved January 26, 2026, from [Link]

- Tanaka, K., et al. (2001). Molecular mechanism in activation of glutathione system by ropinirole, a selective dopamine D2 agonist. Neurochemical Research, 26(5), 465-470.

- Impurity profiling of the ropinirole extended release formulation, identification and characterization of potential degradant. (2016). Journal of Pharmaceutical and Biomedical Analysis, 125, 29-38.

- Process for the preparation of Ropinirole. (2005).

- Isolation and characterization of some potential impurities in ropinirole hydrochloride. (2008). Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 854-859.

- Nigović, B., et al. (2010). Electrochemical studies of ropinirole, an anti-Parkinson's disease drug. Journal of Chemical Sciences, 122(5), 1197-1204.

- Sandmeyer Isatin Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

-

Ropinirole Hydrochloride- Impurity A (Freebase). (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

- Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 229-232.

- Eden, R. J., et al. (1991). Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. Pharmacology Biochemistry and Behavior, 38(1), 147-154.

-

What is the mechanism of Ropinirole Hydrochloride? (2024). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

-

Ropinirole EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 26, 2026, from [Link]

-

4-(2-(Dipropylamino)ethyl)-1-(hydroxymethyl)indoline-2,3-dione. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

-

Partial lysergamide. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Ropinirole-impurities. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

- A Review on Different Approaches to Isatin Synthesis. (2021). International Journal of Creative Research Thoughts, 9(9), b459-b466.

- Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.

- Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2020). The Journal of Organic Chemistry, 85(15), 9838-9849.

Sources

- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. biomedres.us [biomedres.us]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]

Methodological & Application

Application Note & Protocol: A Proposed Multistep Synthesis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

For: Researchers, scientists, and drug development professionals.

Abstract and Strategic Overview

Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1] This document provides a detailed, research-level guide to a proposed synthesis of a specific C4-substituted derivative, 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione . Direct functionalization of the C4 position on the isatin benzene ring is synthetically challenging due to the directing effects of the existing carbonyl and lactam functionalities. Therefore, this protocol outlines a more chemically sound and regioselective, multi-step approach.

The chosen strategy hinges on the classic and reliable Sandmeyer isatin synthesis, which constructs the isatin core from a pre-substituted aniline precursor.[2][3][4] This method ensures that the desired ethyl side chain is precisely positioned at C4. The synthesis begins with a commercially available starting material, 3-aminophenyl)ethanol, and proceeds through three key transformations:

-

Halogenation: Conversion of the primary alcohol on the aniline precursor to a more reactive alkyl bromide.

-

Isatin Core Formation: Cyclization of the substituted aniline into the corresponding 4-substituted isatin via the Sandmeyer methodology.

-

Nucleophilic Substitution: Introduction of the dipropylamino moiety via an SN2 reaction.

This application note provides the scientific rationale behind each step, detailed experimental protocols, and methods for validation, offering a comprehensive roadmap for researchers aiming to synthesize this and structurally related compounds.

Proposed Synthetic Pathway and Rationale

The overall synthetic strategy is designed for maximal regiochemical control and is based on well-established, high-yielding reaction classes in organic chemistry.

Caption: Proposed three-step synthesis of the target molecule.

Causality Behind Experimental Choices

-

Why start with 3-(2-Hydroxyethyl)aniline? Direct and selective introduction of an ethyl group at the C4 position of a pre-formed isatin ring is difficult. Standard electrophilic aromatic substitution reactions would likely yield a mixture of C5 and C7 isomers and risk side reactions at the nitrogen. Building the isatin ring from a meta-substituted aniline precursor, such as 3-(2-hydroxyethyl)aniline, leverages the inherent regioselectivity of the Sandmeyer cyclization to yield the desired 4-substituted isatin.[4]

-

Why convert the alcohol to a bromide? The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution. Converting it into an alkyl bromide (-Br) creates an excellent leaving group, facilitating the subsequent SN2 reaction with dipropylamine. Phosphorus tribromide (PBr₃) or hydrobromic acid are standard reagents for this transformation on primary alcohols.[5][6]

-

Why use the Sandmeyer Isatin Synthesis? This is one of the most robust and historic methods for creating the isatin core.[7] It involves two main stages: the formation of an isonitrosoacetanilide intermediate from the aniline, followed by an acid-catalyzed intramolecular electrophilic cyclization.[2] Using concentrated sulfuric acid for the cyclization step is crucial for efficient ring closure.

-

Why a nucleophilic substitution for the final step? The carbon atom adjacent to the bromine in the intermediate is electrophilic, making it an ideal target for nucleophiles. Dipropylamine, a secondary amine, acts as the nucleophile, attacking this carbon and displacing the bromide ion to form the final tertiary amine product.[8][9] The use of a non-nucleophilic base is often required to neutralize the HBr generated in situ.

Detailed Experimental Protocols

Safety Precaution: All manipulations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Reagents such as PBr₃, concentrated H₂SO₄, and chloral hydrate are corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of 3-(2-Bromoethyl)aniline (Intermediate 1)

This protocol details the conversion of a primary alcohol to an alkyl bromide.

-

Reagent Preparation:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-(2-hydroxyethyl)aniline (10.0 g, 72.9 mmol).

-

Add 100 mL of dry diethyl ether. Cool the flask to 0 °C in an ice bath.

-

-

Reaction Execution:

-

Slowly add phosphorus tribromide (PBr₃) (9.87 g, 36.5 mmol, 0.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 3-(2-bromoethyl)aniline.

-

Protocol 2: Synthesis of 4-(2-Bromoethyl)indoline-2,3-dione (Intermediate 2)

This protocol follows the Sandmeyer method for isatin synthesis.[10]

-

Part A: Formation of the Isonitrosoacetanilide

-

In a 1 L flask, dissolve chloral hydrate (14.5 g, 87.6 mmol) and sodium sulfate (105 g) in 400 mL of water.

-

In a separate beaker, prepare a solution of 3-(2-bromoethyl)aniline (14.6 g, 72.9 mmol) in 50 mL of water and add concentrated HCl (6.0 mL, 72.9 mmol).

-

Add the aniline hydrochloride solution to the chloral hydrate solution.

-

In another beaker, dissolve hydroxylamine hydrochloride (16.2 g, 233.3 mmol) in 100 mL of water.

-

Add the hydroxylamine solution to the main reaction flask. Heat the mixture to a gentle boil for 45-60 minutes, at which point the isonitrosoacetanilide intermediate should precipitate as a solid.

-

Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash the solid with cold water and allow it to air dry.

-

-

Part B: Cyclization to Isatin

-

Pre-heat concentrated sulfuric acid (H₂SO₄) (75 mL) to 65 °C in a suitable flask.

-

Carefully and in small portions, add the dried isonitrosoacetanilide from the previous step to the hot acid with vigorous stirring. Maintain the temperature between 65-75 °C during the addition.

-

Once the addition is complete, heat the mixture to 80 °C for 10 minutes.

-

Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with stirring.

-

The 4-(2-bromoethyl)indoline-2,3-dione will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

Protocol 3: Synthesis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione (Target Molecule)

This final step involves a nucleophilic substitution reaction.[8]

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, suspend 4-(2-bromoethyl)indoline-2,3-dione (5.0 g, 18.6 mmol) and potassium carbonate (K₂CO₃) (5.14 g, 37.2 mmol, 2.0 eq) in 50 mL of acetonitrile.

-

Add dipropylamine (3.76 g, 37.2 mmol, 2.0 eq) to the suspension.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in dichloromethane (DCM) and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, DCM:methanol gradient) to yield the final product, 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione.

-

Data Summary and Validation

Reagent and Product Summary Table

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | M.W. ( g/mol ) | Moles (mmol) | Theoretical Yield (g) |

| 3-(2-Hydroxyethyl)aniline | Starting Material | C₈H₁₁NO | 137.18 | 72.9 | - |

| 3-(2-Bromoethyl)aniline | Intermediate 1 | C₈H₁₀BrN | 200.08 | 72.9 | 14.59 |

| 4-(2-Bromoethyl)indoline-2,3-dione | Intermediate 2 | C₁₀H₈BrNO₂ | 269.08 | 18.6 | 5.00 (Example Input) |

| 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione | Final Product | C₁₆H₂₂N₂O₂ | 274.36 | 18.6 | 5.10 |

Expected Characterization Data

A self-validating protocol requires rigorous characterization of the final product and key intermediates.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Expect signals in the range of δ 7.0-7.8 ppm, showing characteristic coupling for a 1,2,3-trisubstituted benzene ring.

-

Ethyl Chain Protons: Two triplet signals for the -CH₂-CH₂- chain, likely around δ 2.8-3.2 ppm.

-

Dipropyl Group Protons: A triplet for the terminal -CH₃ groups (~δ 0.9 ppm), a multiplet for the central -CH₂- groups (~δ 1.5 ppm), and a triplet for the N-CH₂- groups (~δ 2.5 ppm).

-

N-H Proton: A broad singlet, typically downfield (> δ 8.0 ppm), which is D₂O exchangeable.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyls: Two distinct signals for the C2 and C3 carbonyls, expected in the range of δ 159-185 ppm.[3]

-

Aromatic Carbons: Signals between δ 110-150 ppm.

-

Aliphatic Carbons: Signals corresponding to the ethyl and dipropyl chains in the upfield region (δ 10-60 ppm).

-

-

FT-IR (ATR, cm⁻¹):

-

N-H Stretch: A broad peak around 3200-3300 cm⁻¹.

-

C=O Stretch: Two strong, characteristic peaks for the dione carbonyls, typically around 1730-1760 cm⁻¹.[3]

-

C-N Stretch: Around 1100-1200 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z = 275.17.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental process from starting material to final, purified product.

Caption: Step-by-step workflow for the synthesis and validation.

References

-

Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

-

Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. Cal Poly Pomona Bronco Scholar. [Link]

-

Pandeya, S. N., et al. (2012). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. International Journal of Pharmaceutical Sciences and Research, 3(8), 2395-2405. [Link]

-

SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive.com. [Link]

-

Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

-

Hewawasam, P., et al. (1994). Synthesis of Substituted Isatins. Tetrahedron Letters, 35(40), 7303-7306. [Link]

-

Al-Wabli, R. I., et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. International Journal of Nanomedicine, 15, 775-794. [Link]

-

Organic Chemistry Portal. (2020). Alkyl bromide synthesis by bromination or substitution. Organic-Chemistry.org. [Link]

-

European Commission, Scientific Committee on Consumer Safety. (2009). Opinion on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). [Link]

-

LibreTexts Chemistry. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]

-

Attia, M. I., et al. (2020). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 25(23), 5649. [Link]

-

University of Calgary. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution. [Link]

-

Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. [Link]

-

Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Proceedings of the 2016 4th International Conference on Machinery, Materials and Computing Technology. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. journals.irapa.org [journals.irapa.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ocw.uci.edu [ocw.uci.edu]

- 10. researchgate.net [researchgate.net]

Application Note: Structural Elucidation of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural analysis of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a complex heterocyclic molecule featuring an indoline-2,3-dione (isatin) core and a tertiary amine side chain, this compound presents a rich case for detailed NMR interpretation.[1][2] This guide is designed for researchers and drug development professionals, offering detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectral features. We delve into the causality behind experimental choices and provide a predictive framework for assigning signals, ensuring a self-validating approach to structural confirmation.

Introduction: The Role of NMR in Characterizing Isatin Derivatives

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione belongs to the isatin class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Accurate and unambiguous structural characterization is a critical step in the synthesis and quality control of such pharmaceutical intermediates.[3][4] NMR spectroscopy stands as the cornerstone technique for this purpose, providing precise information about the molecular framework at the atomic level.[5][6]

This document outlines the complete workflow for analyzing the title compound, from sample preparation to the detailed interpretation of its ¹H and ¹³C NMR spectra. The protocols and analytical insights provided herein are grounded in established spectroscopic principles to ensure trustworthiness and reproducibility.

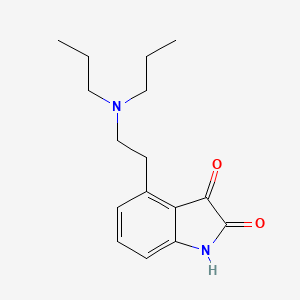

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is presented below with a systematic numbering scheme that will be used for all subsequent spectral assignments.

Figure 1: Molecular structure with atom numbering.

Experimental Protocols: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly optimized acquisition parameters.

Protocol: Sample Preparation